molecular formula C10H9FO2 B2831456 (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid CAS No. 175168-72-6

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid

Cat. No. B2831456
CAS RN: 175168-72-6
M. Wt: 180.178
InChI Key: WRSJNCVKPWFCPM-BDAKNGLRSA-N
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Description

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, commonly referred to as FCP, is an important organic chemical compound with a wide range of applications in the scientific research and development fields. FCP is a cyclic carboxylic acid with a substituted phenyl group and a fluorine atom, and is a versatile chemical building block for synthesizing a variety of derivatives. FCP has been widely studied due to its unique reactivity, and its applications range from drug development to materials science.

Scientific Research Applications

Synthesis and Structural Studies

  • Fluorinated Cyclopropane Synthesis : The synthesis of fluorinated analogs of cyclopropane carboxylic acids, including (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, has been explored for their potential applications in medicinal chemistry due to their unique electronic properties and structural motifs. The development of methods for the stereoselective synthesis of such compounds involves overcoming challenges associated with the incorporation of fluorine atoms into the cyclopropane ring. These methods leverage the unique reactivity of fluorinated reagents and substrates in cyclopropanation reactions, aiming to improve the efficiency of synthesis and enable the production of compounds with desirable biological activities and metabolic profiles (Pons et al., 2021).

  • Structural and Conformational Analysis : Studies on the structure and conformation of fluorinated cyclopropane carboxylic acids, including derivatives similar to (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, have been conducted to understand their molecular geometry, electronic structure, and potential for intramolecular interactions. X-ray crystallography and computational methods are used to analyze the geometries and to investigate the effects of fluorination on molecular conformation and stability. These studies provide insights into how the presence of fluorine atoms affects the chemical and physical properties of cyclopropane derivatives, potentially influencing their biological activity and pharmacokinetics (Fröhlich et al., 2006).

Application in Organic Synthesis and Medicinal Chemistry

  • Catalytic Functionalization : The catalytic 1,3-difunctionalization of cyclopropanes, including methods potentially applicable to the synthesis of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid derivatives, showcases innovative strategies for introducing electronegative substituents into cyclopropane rings. Such methodologies allow for the oxidative C-C bond activation and subsequent introduction of functional groups in a 1,3-relationship, facilitating the synthesis of compounds with predefined molecular shapes and electronic properties. This approach is significant for the design of molecules with specific biological activities or physical properties, leveraging the influence of fluorine's electronegativity on molecular conformation (Banik et al., 2017).

properties

IUPAC Name

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSJNCVKPWFCPM-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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